2-[(4-methoxybenzyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound (5Z)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and various functional groups such as methoxyphenyl and methoxypropyl. The presence of these functional groups and the overall structure of the compound contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C24H24N4O4S2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[(4-methoxyphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O4S2/c1-31-13-5-12-28-23(30)19(34-24(28)33)14-18-21(25-15-16-7-9-17(32-2)10-8-16)26-20-6-3-4-11-27(20)22(18)29/h3-4,6-11,14,25H,5,12-13,15H2,1-2H3/b19-14- |
InChI Key |
CWEISYYZUFUTSX-RGEXLXHISA-N |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=C(C=C4)OC)/SC1=S |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=C(C=C4)OC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Thiazolidinone Ring: This step involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with a thioamide and a haloketone under basic conditions to form the thiazolidinone ring.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
(5Z)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
(5Z)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds also contain a thiazolidinone ring and are known for their antidiabetic properties.
Pyrido[1,2-a]pyrimidines: Compounds with this core structure are studied for their diverse biological activities, including anticancer and antimicrobial properties.
Methoxyphenyl Derivatives: These compounds are known for their potential therapeutic applications, particularly in the treatment of inflammatory diseases.
The uniqueness of (5Z)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups and structural features, which contribute to its diverse chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
